Beta-Amyloid (17-21) is a peptide fragment derived from the larger amyloid precursor protein, specifically from the beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease. This fragment plays a crucial role in the formation of amyloid plaques, characteristic of Alzheimer's disease, and is significant in both research and potential therapeutic applications.
Beta-Amyloid (17-21) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The specific sequence of this peptide is critical for its aggregation properties and interaction with other proteins involved in neurodegenerative processes. The significance of this fragment has been highlighted in various studies that explore its role in amyloid fibril formation and neurotoxicity .
Beta-Amyloid (17-21) can be classified as a peptide, specifically a neurotoxic peptide that is part of the broader category of amyloid beta peptides. It is categorized under amyloidogenic peptides due to its propensity to misfold and aggregate, leading to plaque formation in the brain.
The synthesis of Beta-Amyloid (17-21) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. This method involves:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. Additionally, protecting groups are used to prevent unwanted reactions during synthesis.
Beta-Amyloid (17-21) has a specific molecular structure characterized by its sequence: Aspartic acid - Glutamic acid - Valine - Phenylalanine - Alanine. The structure can adopt various conformations that influence its aggregation behavior.
The molecular weight of Beta-Amyloid (17-21) is approximately 651 Da. Its structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its conformation in solution and aggregated states .
Beta-Amyloid (17-21) participates in several key chemical reactions:
The aggregation kinetics can be studied using techniques such as thioflavin T fluorescence assays, which monitor fibril formation over time by detecting conformational changes in the peptide .
The mechanism by which Beta-Amyloid (17-21) contributes to neurotoxicity involves:
Studies indicate that even small aggregates of Beta-Amyloid can impair synaptic function, leading to cognitive deficits associated with Alzheimer's disease .
Relevant data suggest that modifications to this peptide's structure can significantly alter its aggregation propensity and neurotoxicity .
Beta-Amyloid (17-21) serves several important functions in scientific research:
Amyloid precursor protein (APP) is a type I transmembrane glycoprotein encoded on chromosome 21. It undergoes sequential proteolytic cleavage via distinct pathways. The amyloidogenic pathway generates β-amyloid (Aβ) peptides, including the Aβ17-21 fragment (sequence LVFFA), which resides within the hydrophobic core of full-length Aβ peptides like Aβ40 and Aβ42 [1] [5].
Table 1: Secretase Cleavage Patterns in APP Processing
Secretase | Cleavage Site | Product | Role in Aβ17-21 Formation |
---|---|---|---|
β-Secretase | APP Asp1/Glu11 | sAPPβ + C99 fragment | Generates N-terminus of Aβ peptides |
γ-Secretase | Transmembrane domain | Aβ40, Aβ42, etc. | Releases full-length Aβ peptides |
Secondary proteases | Near Aβ17 | Aβ17-xx fragments | Exposes Leu-17 for Aβ17-21 formation |
The Aβ17-21 pentapeptide (LVFFA) constitutes the hydrophobic core of full-length Aβ and drives aggregation through:
Table 2: Key Residues in Aβ17-21 Hydrophobic Core
Residue | Role in Aggregation | Experimental Evidence |
---|---|---|
Leu-17 | Initiates β-strand docking | IR spectroscopy shows H-bonding with Gly-33 |
Phe-19/Phe-20 | π-π stacking & steric zipper | Mutations reduce fibril stability by 60% (MD simulations) [6] |
Val-18 | Hydrophobic burial | Methyl dynamics detectable at 230K (ssNMR) [3] |
Ala-21 | C-terminal flexibility | Allows turn formation connecting β-strands |
Aβ17-21 forms the structural nucleus for cross-β fibrils, characterized by:
Table 3: Aβ17-21-Targeted β-Sheet Breaker Peptides
Peptide | Mechanism | Efficacy vs. Wild-Type Aβ |
---|---|---|
Ac-LPFFD-NH₂ | Displaces Phe-19/Phe-20 interactions | Reduces aggregation by 45% (ThT assay) |
Ac-LPFFN-NH₂ | Enhanced H-bond disruption with Asn | Reduces aggregation by 70% (ThT assay) [6] |
Tau-LPFFD-NH₂ | Taurine group improves solubility | Intermediate activity (50% reduction) |
Compounds Mentioned
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8